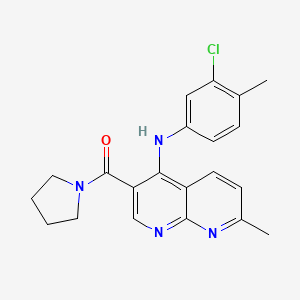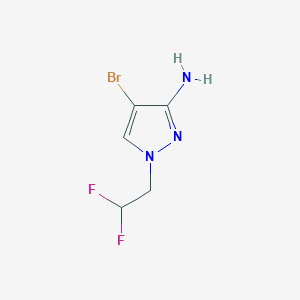![molecular formula C24H21N5O4 B2867164 methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 896291-13-7](/img/no-structure.png)
methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate and its related compounds have been studied for their catalytic applications. N-heterocyclic carbenes, a family to which this compound is related, have been found effective in transesterification and acylation reactions. These reactions are crucial in various chemical syntheses, where esters and alcohols are converted efficiently at room temperature (Grasa, Kissling, & Nolan, 2002).
Antioxidant and Anti-inflammatory Properties
Research has explored the antioxidant and anti-inflammatory properties of related compounds. Specifically, derivatives of 1,3-dimethylxanthine, which share a similar structural motif, have demonstrated significant activity in inhibiting free radical oxidation processes and lipid peroxidation. This suggests potential applications in addressing oxidative stress and inflammation-related health issues (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).
Corrosion Inhibition
Imidazole derivatives, closely related to the chemical structure , have been studied for their role in corrosion inhibition. These compounds have shown effectiveness in protecting metals like copper from corrosion, especially in acidic conditions. This application is vital in industrial settings where corrosion leads to significant material degradation (Gašparac, Martin, & Stupnišek-lisac, 2000).
Antimicrobial Properties
Compounds structurally related to this compound have been investigated for their antimicrobial properties. Studies have shown effectiveness against various microorganisms, suggesting potential applications in developing new antimicrobial agents (Heeres & van Cutsem, 1981).
Ultrasound-assisted Synthesis
The use of ultrasound in facilitating the synthesis of related imidazole compounds has been explored. This method enhances the efficiency of the synthesis process and could be applied in the large-scale production of such compounds (Safari & Zarnegar, 2014).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate' involves the condensation of 2-amino-6-phenylpurine with o-tolualdehyde to form 8-(o-tolyl)-2-amino-6-phenylpurine. This intermediate is then reacted with methyl acetoacetate to form the final product.", "Starting Materials": [ "2-amino-6-phenylpurine", "o-tolualdehyde", "methyl acetoacetate" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with o-tolualdehyde in the presence of a base such as sodium methoxide or potassium carbonate to form 8-(o-tolyl)-2-amino-6-phenylpurine.", "Step 2: Reaction of 8-(o-tolyl)-2-amino-6-phenylpurine with methyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide to form the final product, methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate." ] } | |
CAS No. |
896291-13-7 |
Molecular Formula |
C24H21N5O4 |
Molecular Weight |
443.463 |
IUPAC Name |
methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
InChI |
InChI=1S/C24H21N5O4/c1-15-9-7-8-12-17(15)29-18(16-10-5-4-6-11-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3 |
InChI Key |
ORBWSCNHXZBGIK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2867084.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2867087.png)
![4-(azepan-1-yl)-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2867090.png)


![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)
![[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine](/img/structure/B2867096.png)
![2-[2-amino-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic Acid](/img/structure/B2867099.png)
![Methyl 2-({5-[3,5-di(tert-butyl)-4-hydroxyphenyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetate](/img/structure/B2867103.png)
